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molecular formula C12H9N3O4 B8774029 2-Pyridinamine, N-1,3-benzodioxol-5-yl-3-nitro- CAS No. 61963-61-9

2-Pyridinamine, N-1,3-benzodioxol-5-yl-3-nitro-

Cat. No. B8774029
M. Wt: 259.22 g/mol
InChI Key: CCCXKBLCIOUOGA-UHFFFAOYSA-N
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Patent
US08883322B2

Procedure details

A 500 mL round bottom flask was charged with 2-chloro-3-nitropyridine (12.0 g, 76.0 mmol), 3,4-(methylenedioxy)aniline (12.97 g, 95.0 mmol), sodium acetate (7.76 g, 95.0 mmol) and acetic acid (200 mL). This was stirred at reflux for 6 h. The solvent was evaporated on a rotovap, and the crude product was column chromatographed with silica gel using a mobile phase gradient of 50-100% dichloromethane in hexane to give N-(benzo[d][1,3]dioxol-5-yl)-3-nitropyridin-2-amine (13.1 g, 67%) as a red solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:11]1[O:20][C:19]2[CH:18]=[CH:17][C:15]([NH2:16])=[CH:14][C:13]=2[O:12]1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[O:20]1[C:19]2[CH:18]=[CH:17][C:15]([NH:16][C:2]3[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=3)=[CH:14][C:13]=2[O:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
12.97 g
Type
reactant
Smiles
C1OC=2C=C(N)C=CC2O1
Name
Quantity
7.76 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
This was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated on a rotovap
CUSTOM
Type
CUSTOM
Details
chromatographed with silica gel using a mobile phase gradient of 50-100% dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)NC2=NC=CC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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